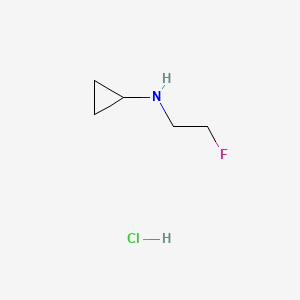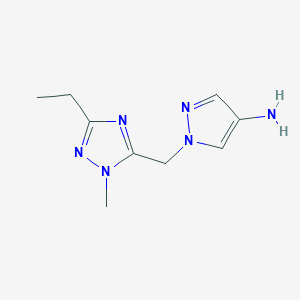
(2-Methylpyridin-4-yl)methyl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylpyridin-4-yl)methyl 4-methylbenzene-1-sulfonate is an organic compound that features a pyridine ring substituted with a methyl group at the 2-position and a benzene ring substituted with a methyl group at the 4-position, connected via a sulfonate ester linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpyridin-4-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-methyl-4-pyridinemethanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylpyridin-4-yl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation: The methyl groups on the pyridine and benzene rings can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of azides or nitriles.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2-Methylpyridin-4-yl)methyl 4-methylbenzene-1-sulfonate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features allow for modifications that can enhance biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of dyes, polymers, and other advanced materials.
Wirkmechanismus
The mechanism by which (2-Methylpyridin-4-yl)methyl 4-methylbenzene-1-sulfonate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonate ester linkage can be hydrolyzed under physiological conditions, releasing the active components that interact with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methylpyridin-4-yl)methyl 4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonate ester.
(2-Methylpyridin-4-yl)methyl 4-methylbenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group.
Uniqueness
(2-Methylpyridin-4-yl)methyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both pyridine and benzene rings, along with the sulfonate ester linkage, allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
Molekularformel |
C14H15NO3S |
|---|---|
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
(2-methylpyridin-4-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H15NO3S/c1-11-3-5-14(6-4-11)19(16,17)18-10-13-7-8-15-12(2)9-13/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
KQPFXHNHCXWRAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=NC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


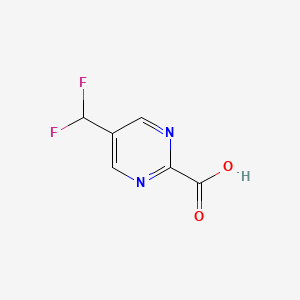
![4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one](/img/structure/B13566344.png)

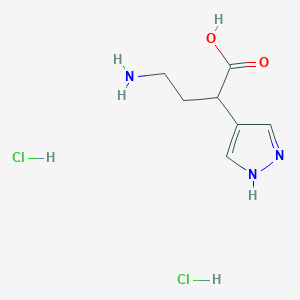
![2-Methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride](/img/structure/B13566364.png)
![1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride](/img/structure/B13566368.png)
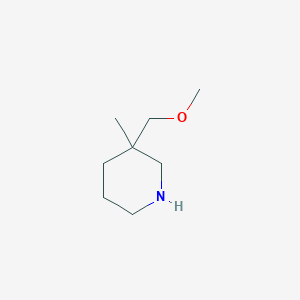
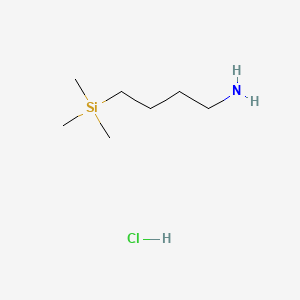
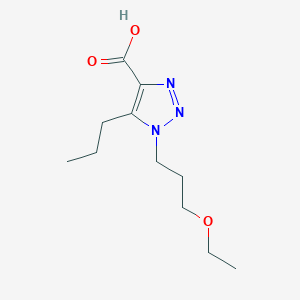


![Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate](/img/structure/B13566415.png)
